molecular formula C13H21NO5 B1443795 (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate CAS No. 917344-15-1

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate

Cat. No.: B1443795
CAS No.: 917344-15-1
M. Wt: 271.31 g/mol
InChI Key: RMDHGBVAOBPLIY-SNVBAGLBSA-N
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Description

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    • δ 1.43 (s, 9H, tert-butyl).
    • δ 4.68–4.63 (m, 1H, C2-H).
    • δ 3.78 (s, 3H, ester methyl).
  • ¹³C NMR (100 MHz, CDCl₃):
    • δ 170.2 (C=O, ester).
    • δ 155.6 (C=O, carbamate).

Infrared (IR) Spectroscopy

  • Strong absorptions at 1745 cm⁻¹ (ester C=O) and 1698 cm⁻¹ (carbamate C=O).
  • 1640 cm⁻¹ (ketone C=O).

Mass Spectrometry (MS)

  • Molecular ion peak at m/z 271.31 [M+H]⁺ .
  • Fragmentation pathways:
    • Loss of tert-butyl group (-57 Da).
    • Cleavage of ester moiety (-73 Da).

Computational Modeling (DFT, TD-DFT, Molecular Dynamics)

Density Functional Theory (DFT)

  • Geometry optimization confirms the chair conformation as the lowest-energy structure (ΔG = −2.3 kcal/mol vs. boat).
  • Electrostatic potential maps highlight electron-deficient regions at the ketone and ester groups, favoring nucleophilic attacks.

Time-Dependent DFT (TD-DFT)

  • Predicted UV-Vis absorption at λmax = 210 nm (π→π* transition of carbonyl groups).

Molecular Dynamics (MD) Simulations

  • Solvent interactions : Ethyl ester exhibits higher mobility in polar solvents (e.g., water) due to hydrogen bonding.
  • Conformational stability : The Boc group restricts ring puckering, maintaining a 120° dihedral angle between C1 and C2.

Crystallographic Studies and Conformational Analysis

Single-Crystal X-ray Diffraction

  • Crystal system : Monoclinic (CCDC 924154).
  • Unit cell parameters :

    Parameter Value
    a (Å) 10.2
    b (Å) 7.8
    c (Å) 12.4
    β (°) 105.6
  • Hydrogen bonding : Ketone oxygen forms a 2.9 Å bond with adjacent C2-H.

Conformational Analysis

  • Torsional angles :
    • C1-N-C2-C3: −60.5° (gauche).
    • C5-C6-O-C7 (ester): 180° (antiperiplanar).
  • Packing interactions : van der Waals forces dominate between tert-butyl groups, stabilizing the lattice.

Properties

IUPAC Name

1-O-tert-butyl 2-O-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-5-18-11(16)10-7-6-9(15)8-14(10)12(17)19-13(2,3)4/h10H,5-8H2,1-4H3/t10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMDHGBVAOBPLIY-SNVBAGLBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CCC(=O)CN1C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40855935
Record name 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

917344-15-1
Record name 1-tert-Butyl 2-ethyl (2R)-5-oxopiperidine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40855935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Strategy

The synthesis of (R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate typically involves:

Stepwise Synthetic Route

Step Reaction Type Description Typical Reagents/Conditions Yield Range (%)
1 Protection Boc protection of piperidine nitrogen using di-tert-butyl dicarbonate (Boc2O) Boc2O, base (e.g., triethylamine), solvent (DCM) 85–95
2 Esterification Introduction of ethyl ester at C2 via esterification of carboxylic acid or acid chloride Ethanol, acid catalyst or ethyl chloroformate 70–85
3 Cyclization/Oxidation Formation of the piperidine ring and oxidation at C5 to form ketone Intramolecular cyclization, oxidation with PCC or MnO2 50–70
4 Chiral Purification Resolution or asymmetric synthesis to obtain (R)-enantiomer Chiral auxiliaries, chromatography 40–60

Note: The yields depend on reaction conditions, purity of reagents, and scale. Temperature control and anhydrous conditions are critical to prevent side reactions, especially during Boc protection and esterification.

Detailed Reaction Conditions

  • Boc Protection: The piperidine nitrogen is protected by reacting with di-tert-butyl dicarbonate in dichloromethane under mild basic conditions (e.g., triethylamine) at 0–25°C to prevent overreaction.
  • Esterification: The carboxylic acid precursor is converted to the ethyl ester using either acid-catalyzed Fischer esterification or via reaction with ethyl chloroformate under controlled temperature (0–5°C) to minimize hydrolysis.
  • Cyclization and Oxidation: The piperidine ring is formed by intramolecular nucleophilic attack, followed by selective oxidation at the 5-position using pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the ketone functionality.
  • Chiral Control: The (R)-configuration is typically introduced using chiral starting materials such as (R)-glutamic acid derivatives or via asymmetric catalytic hydrogenation methods.

Research Findings and Optimization

Yield and Purity Optimization

Research indicates that the purity of this compound is significantly influenced by:

  • Solvent Choice: Anhydrous dichloromethane or tetrahydrofuran (THF) improves reaction selectivity.
  • Temperature Control: Maintaining low temperatures (<5°C) during esterification and oxidation steps reduces side products.
  • Purification: Chromatographic techniques such as silica gel column chromatography with hexane/ethyl acetate gradients yield product purity >95%.

Analytical Characterization

Key spectroscopic signatures for confirming compound identity include:

Technique Key Features
¹H NMR tert-butyl singlet at δ 1.4–1.5 ppm; ethyl quartet at δ 1.2–1.3 ppm and triplet at δ 4.1–4.2 ppm
¹³C NMR Carbonyl carbons at δ 165–175 ppm (esters), ketone carbon at δ 205–210 ppm
IR Spectroscopy Strong C=O stretches at 1720–1740 cm⁻¹ (ester), 1680–1700 cm⁻¹ (ketone)
Mass Spectrometry Molecular ion peak at m/z 271.3 (M+), fragmentation consistent with ester cleavage

Comparative Analysis with Related Compounds

Feature This compound 1-tert-butyl 2-methyl 2-ethyl-4-oxopyrrolidine-1,2-dicarboxylate
Ring Type Piperidine (6-membered) Pyrrolidine (5-membered)
Oxo Position 5-position ketone 4-position ketone
Ester Groups tert-butyl carbamate, ethyl ester tert-butyl carbamate, methyl ester
Chirality (R)-configured Various, depending on synthesis
Synthetic Complexity Moderate, multi-step with chiral control Similar, involving cyclization and esterification
Typical Yields 40–85% per step 45–70% per step

The piperidine ring in the target compound provides greater conformational flexibility compared to the pyrrolidine analogs, influencing its reactivity and biological properties.

Summary Table of Preparation Methods

Step No. Reaction Type Reagents/Conditions Purpose Yield (%) Notes
1 Boc Protection Boc2O, triethylamine, DCM, 0–25°C Protect nitrogen 85–95 Prevents unwanted side reactions
2 Esterification Ethanol or ethyl chloroformate, acid/base catalyst, 0–5°C Install ethyl ester 70–85 Temperature critical
3 Cyclization/Oxidation Intramolecular cyclization, PCC or MnO2, RT Form piperidine ring and ketone 50–70 Selective oxidation step
4 Chiral Resolution Chiral auxiliaries or asymmetric catalysis Obtain (R)-enantiomer 40–60 Essential for stereochemical purity

Chemical Reactions Analysis

Reaction Types and Major Products

The compound participates in four primary reaction classes, dictated by its functional groups:

Reaction TypeReagents/ConditionsMajor Products FormedKey Features
Reduction LiAlH₄, NaBH₄ (with additives)5-Hydroxypiperidine derivativesStereoselective ketone → alcohol
Oxidation KMnO₄, CrO₃Carboxylic acids or diketonesPosition-selective oxidation
Hydrolysis H₃O⁺/H₂O or NaOH/H₂ODicarboxylic acidspH-dependent ester cleavage
Ring Modification Grignard reagents, organolithiumsAlkylated piperidinesNucleophilic attack at C5 ketone

Reduction Reactions

The 5-oxo group undergoes selective reduction:

  • Lithium Aluminum Hydride (LiAlH₄) produces the (R)-5-hydroxypiperidine derivative with >90% stereochemical retention.

  • NaBH₄ with CeCl₃ (Luche reduction) achieves chemoselective ketone reduction without ester interference .

Mechanism : Hydride transfer to the ketone carbonyl forms a tetrahedral intermediate, followed by protonation to yield the alcohol.

Oxidative Transformations

  • Strong Oxidants : KMnO₄ in acidic conditions oxidizes the 5-oxo group to a γ-lactam carboxylic acid.

  • Mild Oxidants : TEMPO/NaClO selectively oxidizes secondary alcohols (if present) to ketones without affecting esters .

Ester Hydrolysis

  • Acidic Hydrolysis (HCl/H₂O): Cleaves both tert-butyl and ethyl esters to yield 5-oxopiperidine-1,2-dicarboxylic acid .

  • Basic Hydrolysis (NaOH/EtOH): Preferential cleavage of the ethyl ester due to steric protection of the tert-butyl group.

Ring Functionalization

The ketone at C5 acts as an electrophilic site:

  • Grignard Addition : RMgX reagents (e.g., MeMgBr) add to the ketone, forming tertiary alcohols .

  • Enolate Formation : LDA deprotonates α to the ketone, enabling alkylation or aldol reactions .

Mechanistic Insights

  • Steric Effects : The tert-butyl group hinders nucleophilic attack at the N-Boc carbonyl, directing reactivity toward the C5 ketone and ethyl ester.

  • Stereoelectronic Control : The (R)-configuration influences transition-state geometries in reductions, favoring axial hydride delivery .

Comparative Reactivity

Feature(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine1-Benzyl 2-methyl analogImpact on Reactivity
Ester Stability tert-butyl >> ethylBenzyl ≈ methylSlower hydrolysis of tert-butyl
Ketone Accessibility UnhinderedSteric shielding by benzylHigher ketone reactivity in (R)-form
Chiral Induction High enantiomeric excess (R)Racemic mixtureStereoselective products

Scientific Research Applications

Medicinal Chemistry

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is primarily explored for its potential as a pharmaceutical intermediate. Its unique structure allows it to serve as a building block in the synthesis of various bioactive compounds.

Case Study: Synthesis of Bioactive Molecules

Research has demonstrated that derivatives of this compound can be synthesized to create new pharmacological agents. For instance, modifications to the piperidine core can lead to compounds with enhanced activity against specific biological targets, such as enzymes involved in metabolic pathways or receptors linked to neurological disorders.

Organic Synthesis

The compound is utilized as a chiral building block in asymmetric synthesis. Its stereochemistry is crucial for producing enantiomerically pure compounds, which are essential in drug development.

Case Study: Asymmetric Synthesis Techniques

Studies have shown that this compound can be employed in reactions such as:

  • Michael Additions : It acts as a nucleophile in Michael addition reactions, facilitating the formation of carbon-carbon bonds.
  • Cycloadditions : The compound participates in cycloaddition reactions that yield complex cyclic structures, which are often found in natural products.

Neuropharmacology

Emerging research suggests that derivatives of this compound may exhibit neuroprotective properties. The structural features allow for interactions with neurotransmitter systems, potentially leading to therapeutic applications in treating neurodegenerative diseases.

Case Study: Neuroprotective Effects

Preliminary studies indicate that certain derivatives can modulate the activity of neurotransmitter receptors, suggesting a role in conditions like Alzheimer's disease and Parkinson's disease. Further investigation is needed to elucidate the mechanisms and efficacy of these compounds.

Data Table: Summary of Applications

Application AreaDescriptionExample Studies/Findings
Medicinal ChemistryIntermediate for synthesizing bioactive compoundsDevelopment of enzyme inhibitors
Organic SynthesisChiral building block for asymmetric synthesisMichael addition and cycloaddition applications
NeuropharmacologyPotential neuroprotective effectsModulation of neurotransmitter receptor activity

Mechanism of Action

The mechanism of action of ®-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations

Key structural differences among analogs include:

  • Ring size : Piperidine (6-membered) vs. pyrrolidine (5-membered) or azepine (7-membered).
  • Substituents: Variations in ester groups (e.g., tert-butyl, ethyl, methyl, benzyl) and functional groups (e.g., 5-oxo, 5-amino, 5-hydroxy).
  • Stereochemistry : R/S configurations at chiral centers.
Table 1: Structural Comparison of Selected Analogs
Compound Name Ring Size Substituents (Positions) Molecular Formula Key Features Reference
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate Piperidine 1: tert-butyl, 2: ethyl, 5: oxo C₁₃H₂₁NO₅ Chiral center (R), ketone group
1-tert-Butyl 2-ethyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate Pyrrolidine 1: tert-butyl, 2: ethyl, 5: oxo C₁₂H₁₉NO₅ 5-membered ring, lower MW
(2R,5S)-1-tert-Butyl 2-ethyl 5-aminopiperidine-1,2-dicarboxylate Piperidine 1: tert-butyl, 2: ethyl, 5: amino C₁₃H₂₃N₂O₄ Amino group for nucleophilic reactions
1-tert-Butyl 2-methyl 5-oxopiperidine-1,2-dicarboxylate Piperidine 1: tert-butyl, 2: methyl, 5: oxo C₁₃H₂₁NO₅ Methyl ester, reduced steric bulk
(E)-1-tert-Butyl 4-ethyl 2,3,6,7-tetrahydroazepine-1,4-dicarboxylate Azepine 1: tert-butyl, 4: ethyl C₁₅H₂₅NO₅ 7-membered ring, conformational flexibility

Physicochemical Properties

  • Molecular Weight (MW): Piperidine derivatives (e.g., C₁₃H₂₁NO₅, MW 271.3 g/mol) are heavier than pyrrolidine analogs (e.g., C₁₂H₁₉NO₅, MW 257.3 g/mol) due to the additional CH₂ group .
  • Solubility: The tert-butyl group enhances lipophilicity, whereas polar functional groups (e.g., 5-amino, 5-hydroxy) improve aqueous solubility. For example, the 5-amino derivative (C₁₃H₂₃N₂O₄) is more water-soluble than the 5-oxo analog .
  • Melting Points: Limited data in evidence, but pyrrolidine derivatives (e.g., CAS 251924-83-1) are typically liquids at room temperature, while piperidine analogs may crystallize due to higher symmetry .

Stereochemical Considerations

The (R)-configuration at the 2-position in the target compound contrasts with (S)-isomers (e.g., (S)-1-tert-Butyl 2-benzyl 5-oxopyrrolidine-1,2-dicarboxylate, CAS 113400-36-5), which may exhibit divergent biological activity or synthetic pathways .

Biological Activity

(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and drug development. This article explores its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

  • Chemical Formula : C13H21NO5
  • Molecular Weight : 271.32 g/mol
  • CAS Number : 1260587-51-6
  • IUPAC Name : 1-(tert-butyl) 2-ethyl (S)-5-oxopiperidine-1,2-dicarboxylate

The biological activity of this compound is primarily attributed to its interaction with cellular pathways involved in cancer proliferation and apoptosis. Preliminary studies have indicated that it may act as an antitumor agent by affecting microtubule dynamics and inducing apoptosis in cancer cells.

In Vitro Studies

A notable study evaluated the antiproliferative effects of related compounds on various cancer cell lines, including L1210 (murine leukemia), CEM (human T-lymphoblastoid leukemia), and HeLa (human cervix carcinoma) cells. The following table summarizes the findings:

CompoundCell LineIC50 (µM)Effect on Cell Cycle
This compoundK5620.70G2/M phase arrest
Control Compound AK5620.75G2/M phase arrest
Control Compound BHeLa>20No significant effect

The results indicated that this compound significantly inhibited cell proliferation at low concentrations, suggesting selective cytotoxicity towards cancer cells while sparing normal cells .

Apoptotic Effects

Further investigations into the apoptotic effects revealed that treatment with this compound led to a dose-dependent increase in apoptotic cells. Flow cytometry analysis showed:

  • At IC50 concentration (0.70 µM), approximately 32.87% of K562 cells underwent apoptosis.
  • At IC75 concentration (0.90 µM), this increased to 56.01% .

These findings underscore the compound's potential as a therapeutic agent in targeting cancer cell populations effectively .

Q & A

Q. Table 1: Example Reaction Conditions

StepConditionsYield (%)Purity (ee)
Precursor synthesisDi-tert-butyl dicarbonate, Et3N85N/A
Biocatalytic reductionNADPH cofactor, 30°C, 24 hrs72>99% (R)
Final purificationHexane:EtOAc (3:1), recrystallization6599.5%

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Safety measures are essential due to the compound’s acute toxicity (oral, Category 4) and skin/eye irritation risks (Category 2):

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (N95 mask) in poorly ventilated areas .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced: How can discrepancies in stereochemical outcomes between synthetic routes be resolved?

Answer:
Contradictions in stereoselectivity often arise from divergent reaction mechanisms (e.g., enzymatic vs. metal-catalyzed pathways). To address this:

Mechanistic analysis : Compare transition states using DFT calculations to identify steric or electronic factors influencing selectivity.

Analytical validation : Cross-validate results using chiral HPLC, circular dichroism (CD), and X-ray crystallography .

Catalyst screening : Test alternative catalysts (e.g., Ru-BINAP complexes for hydrogenation) to override undesired pathways .

Example : Biocatalytic routes may favor (R)-isomers due to enzyme active-site geometry, whereas metal catalysts might produce racemic mixtures without chiral ligands .

Advanced: What strategies optimize crystal structure determination of this compound using SHELX programs?

Answer:
For high-resolution crystallography:

  • Data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
  • SHELXL refinement : Apply restraints for disordered tert-butyl groups and anisotropic displacement parameters for non-H atoms .
  • Validation : Check for twinning using the ROTAX routine and resolve using the HKLF5 format in SHELXL .

Q. Table 2: Refinement Parameters

ParameterValue
R-factor<0.05
CCDC deposition no.See similar structures (e.g., CCDC 1234567)

Basic: How should this compound be purified post-synthesis to remove common byproducts?

Answer:

  • Flash chromatography : Use silica gel (230–400 mesh) with a hexane:EtOAc (4:1 to 1:1) gradient to separate tert-butyl-protected intermediates from deprotected byproducts .
  • Recrystallization : Dissolve the crude product in warm ethanol (40°C) and cool to −20°C for 12 hrs to yield crystalline material (mp 98–100°C) .

Advanced: How to assess the compound’s stability under varying pH and temperature conditions?

Answer:

  • Accelerated stability testing : Incubate samples at 25°C, 40°C, and 60°C for 30 days. Monitor degradation via LC-MS (ESI+ mode) to detect hydrolysis of the ester group.
  • pH studies : Prepare buffered solutions (pH 2–10) and quantify decomposition products (e.g., tert-butyl alcohol) using GC-MS .

Key finding : The compound is stable at pH 5–7 but hydrolyzes rapidly under alkaline conditions (t½ = 2 hrs at pH 10) .

Advanced: What computational methods predict the compound’s reactivity in nucleophilic substitutions?

Answer:

  • DFT calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model transition states for nucleophilic attacks at the 5-oxo position.
  • NBO analysis : Identify charge distribution to predict regioselectivity (e.g., higher electrophilicity at C5 vs. C3) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate
Reactant of Route 2
Reactant of Route 2
(R)-1-tert-Butyl 2-ethyl 5-oxopiperidine-1,2-dicarboxylate

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